molecular formula C28H36N4O4S B041518 Des((2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl)ritonavir CAS No. 765875-58-9

Des((2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl)ritonavir

Cat. No. B041518
M. Wt: 524.7 g/mol
InChI Key: JJZMZBZVLFGIEU-GKXKVECMSA-N
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Description

Synthesis Analysis

The preparation of ritonavir-related compounds involves multi-step synthesis processes. For instance, a specific hydroperoxide impurity of ritonavir, closely related to the compound of interest, was synthesized using a strategy that introduced a propenyl moiety to the terminal thiazole, enabling selective oxidation. This method highlights the complexity and precision required in synthesizing ritonavir derivatives (Gazal et al., 2016).

Molecular Structure Analysis

The molecular structure of ritonavir and its derivatives is crucial for their function. Ritonavir analogs with modifications in the thiazole moiety have been investigated for their binding affinity and inhibitory potency against cytochrome P450 3A4, demonstrating the importance of the molecular structure in their activity (Sevrioukova & Poulos, 2013).

Chemical Reactions and Properties

Ritonavir and its analogs undergo various chemical reactions, including oxidation and interaction with cytochrome P450 enzymes. The specific interactions and reactions are key to understanding their mechanism of action and potential as pharmacokinetic enhancers for other drugs (Jonckers et al., 2012).

Physical Properties Analysis

The physical properties, including solubility, stability, and crystalline form, significantly impact the drug's formulation and efficacy. Studies on ritonavir have shown the importance of these properties in drug design and development, suggesting similar considerations for its derivatives (Chakraborty, Sengupta, & Wales, 2016).

Chemical Properties Analysis

The chemical properties, particularly the interaction with enzymes like cytochrome P450 3A4, define the role of ritonavir and its derivatives in drug regimens. Detailed analysis of these interactions helps in designing better inhibitors and understanding their metabolic pathways (Sevrioukova & Poulos, 2010).

Scientific Research Applications

Synthesis and Characterization

  • The application of Isayama–Mukaiyama cobalt catalyzed hydroperoxysilylation for the preparation of a ritonavir hydroperoxide impurity demonstrates the complexity of ritonavir’s structure and highlights the chemical strategies needed to study its properties and impurities. This approach is crucial for understanding ritonavir’s stability and degradation pathways under various conditions (Gazal, Gupta, Gunturu, Isherwood, & Voss, 2016).

Mechanisms of Action and Interaction

  • Research into pyridine-substituted desoxyritonavir analogues has shown them to be more potent inhibitors of cytochrome P450 3A4 than ritonavir itself, indicating the potential for developing improved pharmacoenhancers based on ritonavir’s structure but with enhanced binding affinity and inhibitory potency (Sevrioukova & Poulos, 2013).

Pharmacokinetic Enhancers

  • A study on benzoxazole and benzothiazole amides revealed a new class of compounds with potent CYP3A4 inhibiting properties, suggesting the potential of ritonavir analogs as pharmacokinetic enhancers in HIV therapy. This research offers insights into the design of compounds that can enhance the pharmacokinetics of HIV protease inhibitors, demonstrating ritonavir’s influence beyond its direct application as an antiretroviral drug (Jonckers, Rouan, Haché, Schepens, Hallenberger, Baumeister, & Sasaki, 2012).

Drug-Drug Interactions

  • Investigations into ritonavir’s interactions with other drugs have highlighted its potent in vitro inhibition of cytochrome P450 isozymes and ABC transporters, such as P-glycoprotein. This highlights ritonavir’s significant impact on the pharmacokinetics of co-administered drugs, underscoring its role in drug-drug interaction studies and the importance of considering these interactions in clinical practice (Ding, Tayrouz, Riedel, Burhenne, Weiss, Mikus, & Haefeli, 2004).

properties

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O4S/c1-19(2)26(29)27(34)31-22(13-20-9-5-3-6-10-20)15-25(33)24(14-21-11-7-4-8-12-21)32-28(35)36-17-23-16-30-18-37-23/h3-12,16,18-19,22,24-26,33H,13-15,17,29H2,1-2H3,(H,31,34)(H,32,35)/t22-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZMZBZVLFGIEU-GKXKVECMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Des((2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl)ritonavir

CAS RN

765875-58-9
Record name Des((2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl)ritonavir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0765875589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DES((2-ISOPROPYLTHIAZOL-4-YL)METHYL-METHYL-CARBAMOYL)RITONAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22XMS3IL5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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